molecular formula C20H31N5 B2414092 1-(propan-2-yl)-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]-4,5,6,7-tetrahydro-1H-indazol-5-amine CAS No. 1334149-31-3

1-(propan-2-yl)-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]-4,5,6,7-tetrahydro-1H-indazol-5-amine

Cat. No. B2414092
CAS RN: 1334149-31-3
M. Wt: 341.503
InChI Key: WMOICTBMVHEMTR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains two indazole rings. Indazoles are heterocyclic compounds containing a pyrazole ring fused to a benzene ring. In this case, the indazole rings are tetrahydroindazoles, meaning they contain four additional hydrogen atoms, making them more saturated. Each indazole ring is substituted with a propan-2-yl (or isopropyl) group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The isopropyl groups could potentially undergo various reactions, including oxidation, substitution, or elimination reactions .

Scientific Research Applications

Synthesis and Transformations

  • Research on indazole derivatives, like the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, involves transformations of indazole compounds under various conditions, which can be relevant to understanding the synthesis pathways of complex indazole derivatives such as 1-(propan-2-yl)-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]-4,5,6,7-tetrahydro-1H-indazol-5-amine (El’chaninov et al., 2018).

Novel Synthesis Methods

  • The development of new synthesis methods for indazole derivatives, such as the creation of fluorinated heterocyclic scaffolds, can provide insights into innovative approaches for synthesizing complex molecules like 1-(propan-2-yl)-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]-4,5,6,7-tetrahydro-1H-indazol-5-amine (Revanna et al., 2013).

Hydroamination Techniques

  • Studies on hydroamination, such as the hydroamination of 2-Ethynyl-4,5,6,7-tetrahydroindoles, can shed light on potential synthetic routes and reactions relevant to the production of complex indazole derivatives (Sobenina et al., 2010).

Antioxidant Properties

  • The antioxidant properties of indazole derivatives are explored in studies like the efficient microwave-assisted synthesis and spectroscopic characterization of tetrahydroindazoles. This research could be relevant to understanding the potential biological activities of 1-(propan-2-yl)-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]-4,5,6,7-tetrahydro-1H-indazol-5-amine (Polo et al., 2016).

Antitumor Activities

  • The antitumor activities of indazole derivatives, as seen in the synthesis and evaluation of N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, provide valuable insights into the potential therapeutic applications of similar compounds (Chu De-qing, 2011).

X-Ray Analysis and Structure Elucidation

  • Structural elucidation through X-ray analysis, as seen in the study of 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, is crucial in understanding the molecular configuration and potential applications of complex indazole derivatives (Petrova et al., 2023).

properties

IUPAC Name

1-propan-2-yl-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-5-yl)-4,5,6,7-tetrahydroindazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5/c1-13(2)24-19-7-5-17(9-15(19)11-21-24)23-18-6-8-20-16(10-18)12-22-25(20)14(3)4/h11-14,17-18,23H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOICTBMVHEMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(CC(CC2)NC3CCC4=C(C3)C=NN4C(C)C)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(propan-2-yl)-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]-4,5,6,7-tetrahydro-1H-indazol-5-amine

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